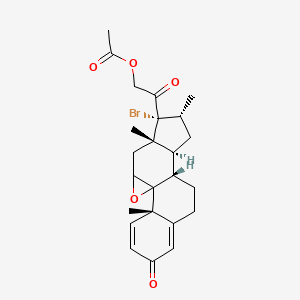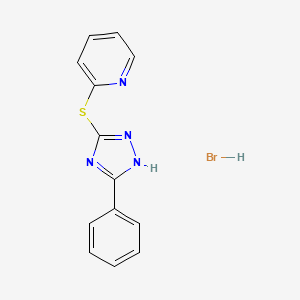
Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is a chemical compound with the molecular formula C13H10N4S·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a triazole ring substituted with a phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide typically involves the reaction of 2-chloropyridine with 5-phenyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide or dimethyl sulfoxide, under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydrobromide group can be replaced by other nucleophiles.
Oxidation Reactions: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions
Major Products Formed
Substitution: Formation of new pyridine derivatives with different substituents replacing the hydrobromide group.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrotriazoles
Aplicaciones Científicas De Investigación
Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrochloride
- Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, sulfate
- Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, nitrate
Uniqueness
Pyridine, 2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly suitable for certain applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
103654-43-9 |
|---|---|
Fórmula molecular |
C13H11BrN4S |
Peso molecular |
335.22 g/mol |
Nombre IUPAC |
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine;hydrobromide |
InChI |
InChI=1S/C13H10N4S.BrH/c1-2-6-10(7-3-1)12-15-13(17-16-12)18-11-8-4-5-9-14-11;/h1-9H,(H,15,16,17);1H |
Clave InChI |
UBVNRCHOYJZQIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NN2)SC3=CC=CC=N3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


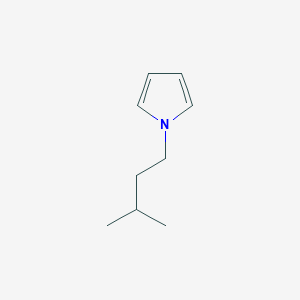

![Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B15184139.png)

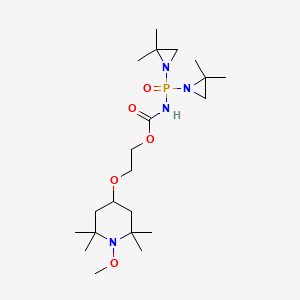
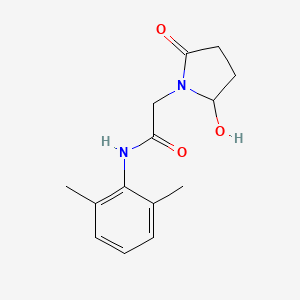
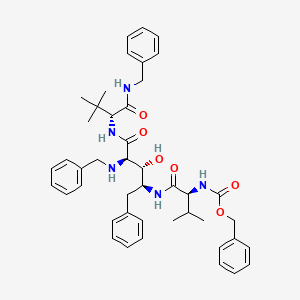
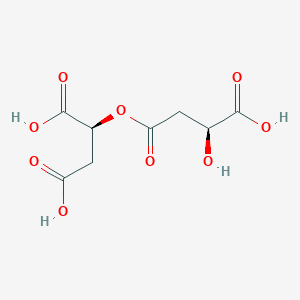
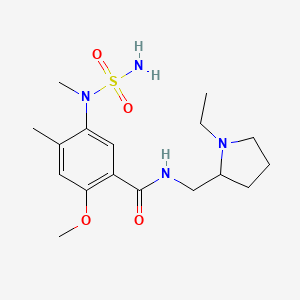
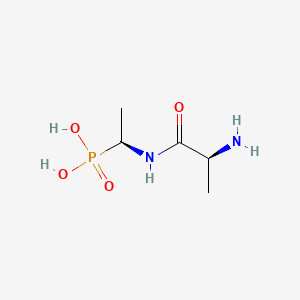
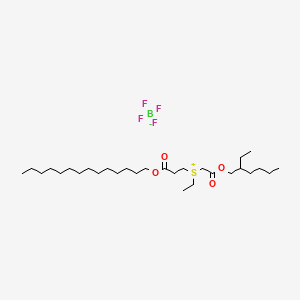
![10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine](/img/structure/B15184204.png)

